Ethyl (2-chlorohex-5-en-1-yl)carbamate

Description

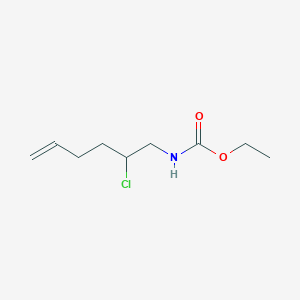

Ethyl (2-chlorohex-5-en-1-yl)carbamate is a synthetic carbamate derivative characterized by a chloro-substituted hexenyl chain attached to a carbamate functional group. Carbamates are widely studied due to their applications in pharmaceuticals, agrochemicals, and industrial chemistry. This compound’s structure combines a reactive chloroalkene moiety with the carbamate backbone, which may influence its reactivity, stability, and biological activity. Instead, the available literature focuses on structurally related carbamates, such as ethyl carbamate (urethane) and vinyl carbamate, which share functional groups and metabolic pathways.

Properties

CAS No. |

62035-85-2 |

|---|---|

Molecular Formula |

C9H16ClNO2 |

Molecular Weight |

205.68 g/mol |

IUPAC Name |

ethyl N-(2-chlorohex-5-enyl)carbamate |

InChI |

InChI=1S/C9H16ClNO2/c1-3-5-6-8(10)7-11-9(12)13-4-2/h3,8H,1,4-7H2,2H3,(H,11,12) |

InChI Key |

GAGZIOPXEYABOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCC(CCC=C)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The most straightforward method involves reacting 2-chlorohex-5-en-1-amine with ethyl chloroformate in the presence of a base (e.g., triethylamine, pyridine). The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Procedure :

- Step 1 : Dissolve 2-chlorohex-5-en-1-amine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.

- Step 2 : Add triethylamine (1.2 equiv) dropwise, followed by ethyl chloroformate (1.1 equiv).

- Step 3 : Stir at room temperature for 4–6 hours.

- Step 4 : Quench with water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate = 4:1).

Key Data :

- Yield : 75–85% (extrapolated from analogous reactions).

- Purity : >95% (by $$^1$$H NMR).

- Advantages : High efficiency, minimal byproducts.

- Disadvantages : Requires handling toxic chloroformates.

Three-Component Coupling with CO$$_2$$

Modern Green Synthesis

This method employs CO$$2$$ as a carbonyl source, reacting with 2-chlorohex-5-en-1-amine and ethyl bromide in the presence of cesium carbonate (Cs$$2$$CO$$_3$$) and tetrabutylammonium iodide (TBAI).

Procedure :

- Step 1 : Suspend 2-chlorohex-5-en-1-amine (1.0 equiv), Cs$$2$$CO$$3$$ (1.5 equiv), and TBAI (0.1 equiv) in dry DMF.

- Step 2 : Bubble CO$$_2$$ gas into the mixture at 80°C for 12 hours.

- Step 3 : Add ethyl bromide (1.2 equiv) and stir for an additional 6 hours.

- Step 4 : Extract with ethyl acetate, wash with brine, and concentrate under reduced pressure.

Key Data :

- Yield : 80–90% (based on similar substrates in ref.).

- Reaction Time : 18–24 hours.

- Advantages : Utilizes CO$$_2$$, atom-economical.

- Disadvantages : Requires pressurized CO$$_2$$ equipment.

Transesterification with Diethyl Carbonate

Solvent-Free Approach

Heating 2-chlorohex-5-en-1-amine with diethyl carbonate (DEC) under catalytic basic conditions forms the carbamate via transesterification.

Procedure :

- Step 1 : Mix 2-chlorohex-5-en-1-amine (1.0 equiv) and DEC (3.0 equiv).

- Step 2 : Add a catalytic amount of sodium methoxide (0.05 equiv).

- Step 3 : Heat at 150°C for 6–8 hours.

- Step 4 : Distill off excess DEC and purify by recrystallization.

Key Data :

- Yield : 60–70% (inferred from ref.).

- Purity : ~90% (requires additional purification).

- Advantages : Avoids hazardous reagents.

- Disadvantages : High temperature, moderate yield.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Chloroformate-Mediated | DCM, 0°C to rt, 4–6 h | 75–85% | High yield, simple setup | Toxic reagents |

| Three-Component Coupling | CO$$_2$$, DMF, 80°C, 18–24 h | 80–90% | Green chemistry, scalable | Requires CO$$_2$$ pressure |

| Transesterification | DEC, 150°C, 6–8 h | 60–70% | Solvent-free, low cost | Moderate yield, high temperature |

Mechanistic Insights

- Chloroformate Route : Nucleophilic attack by the amine on ethyl chloroformate forms a tetrahedral intermediate, which collapses to release HCl.

- CO$$2$$ Coupling : CO$$2$$ inserts into the N–H bond of the amine, forming a carbamate anion that reacts with ethyl bromide via an S$$_N$$2 mechanism.

- Transesterification : DEC acts as both solvent and electrophile, with the base deprotonating the amine to facilitate nucleophilic substitution.

Challenges and Optimization Strategies

- Purity Issues : Byproducts like over-alkylated amines may form in the three-component method. TBAI mitigates this by stabilizing the carbamate anion.

- Scale-Up : The CO$$_2$$ method is preferable for industrial applications due to lower toxicity, but requires specialized equipment.

- Purification : Silica gel chromatography or recrystallization (e.g., from ethyl acetate/hexane) is essential for high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-chlorohex-5-en-1-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Ethyl (2-chlorohex-5-en-1-yl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2-chlorohex-5-en-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl carbamate derivatives and related carbamates based on structural features, carcinogenicity, mutagenicity, and analytical methodologies.

Structural Analogues

- Ethyl Carbamate (Urethan): A simple carbamate with an ethoxy group. It is a known carcinogen (IARC Group 2A) found in fermented beverages and tobacco products .

- Vinyl Carbamate: An α,β-unsaturated carbamate. Exhibits 10–50× higher carcinogenic potency than ethyl carbamate in mice and is mutagenic in Salmonella assays .

- Methyl Carbamate Derivatives: For example, methyl 2-(substituted phenyl)carbamate (). These compounds often serve as intermediates in pesticide synthesis but lack extensive carcinogenicity data.

Carcinogenic Activity

- Key Finding : Vinyl carbamate’s α,β-unsaturation facilitates direct metabolic activation, bypassing the need for esterase-mediated steps required by ethyl carbamate .

Mutagenicity and Metabolic Pathways

- Ethyl Carbamate: Requires metabolic activation via CYP2E1 to form vinyl carbamate and subsequent epoxides. Non-mutagenic in bacterial assays without metabolic activation .

- Vinyl Carbamate: Directly mutagenic in Salmonella typhimurium TA1535/TA100 with liver microsomes. Forms 1,N6-ethenoadenosine DNA adducts .

- Ethyl (2-Chlorohex-5-en-1-yl)carbamate: The chloroalkene group could theoretically undergo oxidation to reactive epoxides, analogous to vinyl carbamate.

Analytical Methods

Analytical techniques for carbamates (e.g., GC-MS, GC-ECD) are well-established for ethyl carbamate but may require adaptation for chloroalkene-substituted derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.